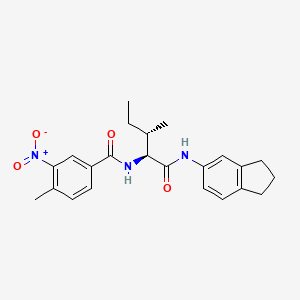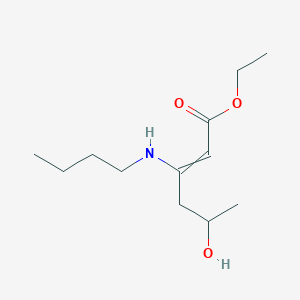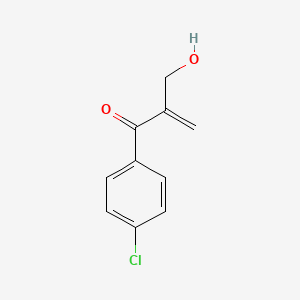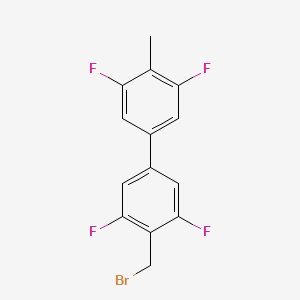![molecular formula C26H20O B12589290 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene CAS No. 340321-32-6](/img/structure/B12589290.png)
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene is a chemical compound known for its unique structure and properties It consists of a pyrene moiety linked to a 4-ethenylphenyl group through a methoxymethyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene typically involves the reaction of pyrene with 4-ethenylphenylmethanol in the presence of a suitable base and a methoxylating agent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Methoxylating Agent: Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Pyrene-1-carboxylic acid derivatives
Reduction: this compound with reduced ethenyl group
Substitution: Brominated or nitrated pyrene derivatives
Applications De Recherche Scientifique
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in fluorescence-based assays.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. The compound can intercalate into DNA or bind to proteins, affecting their function and stability. The pathways involved include:
DNA Intercalation: Insertion of the pyrene moiety between DNA base pairs, leading to changes in DNA structure and function.
Protein Binding: Interaction with aromatic amino acids in proteins, influencing protein folding and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{[(4-Methoxyphenyl)methoxy]methyl}pyrene
- 1-{[(4-Ethylphenyl)methoxy]methyl}pyrene
- 1-{[(4-Phenyl)methoxy]methyl}pyrene
Uniqueness
1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene is unique due to the presence of the ethenyl group, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and fluorescence-based research.
Propriétés
Numéro CAS |
340321-32-6 |
|---|---|
Formule moléculaire |
C26H20O |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-[(4-ethenylphenyl)methoxymethyl]pyrene |
InChI |
InChI=1S/C26H20O/c1-2-18-6-8-19(9-7-18)16-27-17-23-13-12-22-11-10-20-4-3-5-21-14-15-24(23)26(22)25(20)21/h2-15H,1,16-17H2 |
Clé InChI |
FZXSXYNDSCCOJP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)COCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide](/img/structure/B12589229.png)
![3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12589234.png)


![Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589253.png)

![Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589261.png)
![Ethyl 3-[methyl(4-methylphenyl)amino]butanoate](/img/structure/B12589263.png)

![5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12589267.png)



